molecular formula C19H15F2N3O B2424655 2,6-difluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034603-96-6

2,6-difluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2424655
CAS No.: 2034603-96-6
M. Wt: 339.346
InChI Key: JEBTUSXNNQXOFA-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and an ethyl chain linking it to a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,6-difluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide stands out due to its specific substitution pattern and the presence of the phenylpyrimidine moiety. These structural features confer unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O/c20-15-7-4-8-16(21)17(15)19(25)22-10-9-13-11-23-18(24-12-13)14-5-2-1-3-6-14/h1-8,11-12H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBTUSXNNQXOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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